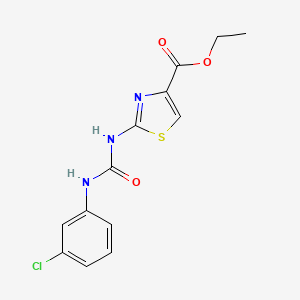

2-(3-(3-氯苯基)脲基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is a chemical compound. It belongs to the class of organic medicinal compounds known as 2-aminothiazoles, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-aminothiazole-4-carboxylate derivatives . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) . The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde . The reactions yield ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by their melting point, yield, and Rf value . For instance, one of the compounds has a melting point of 200-202 °C, a yield of 60%, and an Rf value of 0.69 (petroleum ether: ethyl acetate, 1:3) .科学研究应用

1. 农业生物活性

相关化合物2-氨基-5-乙硫代吩-3-羧酸乙酯在100 mg/L的剂量下对油菜(油菜)和稗草(稗草)的根和茎表现出显着的抑制活性(Wang, Zheng, Liu, & Chen, 2010)。这表明其在农业中作为除草剂的潜在应用。

2. 化学和光谱表征

2-(取代-(2-亚苄基肼基))噻唑-4-羧酸乙酯衍生物已使用核磁共振、傅里叶变换红外光谱和紫外-可见光谱等光谱技术以及用于结构确认的SC-XRD进行了表征(Haroon et al., 2019)。这些方法对于确定此类化合物在包括材料科学在内的各个领域的性质和潜在应用至关重要。

3. 光物理性质和敏化

研究表明,2-芳基噻唑-5-羧酸乙酯具有光物理性质,主要由π→π*跃迁引起的吸收表明,并且可以作为单线态氧敏化剂(Amati et al., 2010)。这为它们在光动力治疗中以及作为环境应用中的光敏剂提供了可能性。

4. 抗肿瘤活性

2-取代-氨基噻唑-4-羧酸乙酯类似物显示出潜在的抗癌活性,特别是针对白血病细胞系(El-Subbagh, Abadi, & Lehmann, 1999)。这些发现突出了此类化合物在药物化学中的潜力,尤其是在开发新的抗癌药物方面。

作用机制

Target of Action

The primary target of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls.

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to its active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase affects the peptidoglycan biosynthesis pathway . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis.

Pharmacokinetics

They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This makes the compound potentially useful as an antibacterial agent.

Action Environment

The action of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate, like other thiazole derivatives, can be influenced by environmental factors such as pH and temperature . .

未来方向

Future research could focus on further exploring the therapeutic roles of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate and similar compounds. This includes their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more studies could be conducted to understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.

属性

IUPAC Name |

ethyl 2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOZQVRYZOCPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2475559.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475561.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2475562.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2475563.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)

![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2475568.png)

![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)

![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)